![molecular formula C19H20N2O3S2 B2706566 4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide CAS No. 923497-66-9](/img/structure/B2706566.png)
4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for “4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide” are not available, similar compounds have been synthesized through various methods. For instance, a series of 2-[4-(Thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis . These methods can provide information about the molecule’s electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters has been used to prepare 2-[4-(Thiazol-2-yl)phenyl]propionic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the boiling point, density, and pKa of 4-methylbenzo[d]thiazol-2-amine have been predicted .Aplicaciones Científicas De Investigación
Fluorescent Materials and Organic Light-Emitting Diodes (OLEDs)
The compound’s structure includes a benzothiazole core, which imparts fluorescence properties. Researchers have synthesized derivatives of this compound and studied their photophysical behavior. Notably, the compound exhibits dual fluorescence (enol emission and keto emission) due to excited-state intramolecular proton transfer (ESIPT) characteristics. In solution, it displays green emission, while in solid-state thin films, it shows a single emission. When coordinated with boron difluoride, the compound undergoes significant blue shifts and enhanced emission. These materials have been successfully employed as dopant emitters in OLEDs, demonstrating strong emission, low turn-on voltages (3.9-4.8 V), and improved performance compared to the ligands. For instance, OLEDs containing BTZ-Cz-BF as a dopant at 10 wt% exhibit the best performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .
Electrochemical Sensors and Detection
Considering its stability and potential redox behavior, the compound could find applications in electrochemical sensors. Researchers could functionalize electrodes with this compound to detect specific analytes, such as metal ions or organic pollutants.
These applications highlight the versatility and promise of 4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide in various scientific domains. Further research and experimentation will uncover additional uses and refine our understanding of its properties . If you need more information or have specific questions, feel free to ask! 😊
Direcciones Futuras
The future directions for research on similar compounds could include further exploration of their biological activities and potential applications. For example, some thiazole derivatives have shown promise as antimicrobial agents and inhibitors of cyclooxygenase , suggesting potential uses in medicine.
Propiedades
IUPAC Name |
4-benzylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-14-7-5-10-16-18(14)21-19(25-16)20-17(22)11-6-12-26(23,24)13-15-8-3-2-4-9-15/h2-5,7-10H,6,11-13H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWWEEOSNTZIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

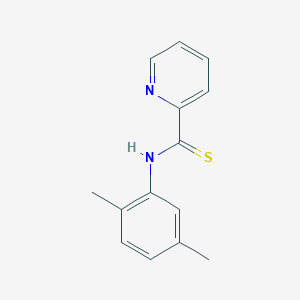
![2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B2706484.png)
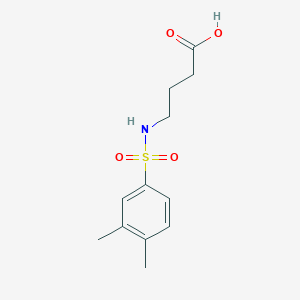
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2706486.png)
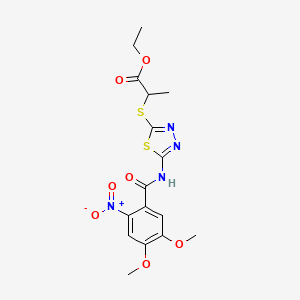
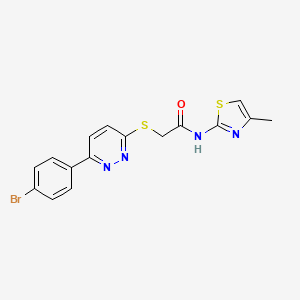
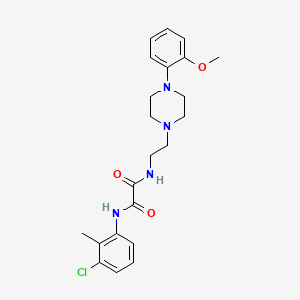
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2706498.png)
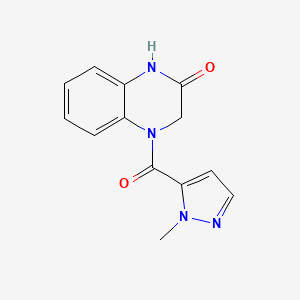
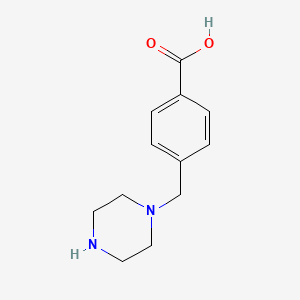
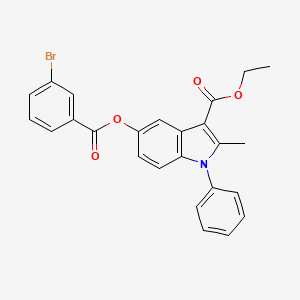
![7-(2-methoxyethyl)-3-methyl-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2706503.png)
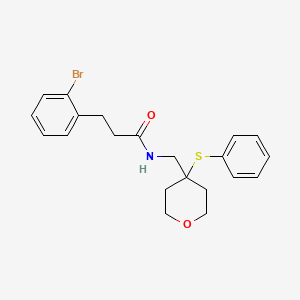
![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-ethenylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2706505.png)